molecular formula C17H17FN4O5S B2455797 N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide CAS No. 899961-74-1

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide

Cat. No. B2455797
CAS RN: 899961-74-1
M. Wt: 408.4
InChI Key: ZKLDYLYPRQPLSC-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrazole moiety, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A rational approach was adopted for the synthesis of similar compounds using conventional heating as well as microwave irradiation techniques .


Molecular Structure Analysis

The molecular structure of pyrazoles is distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

Antimicrobial and Antifungal Potential

Research into compounds with structural similarities to N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide has demonstrated significant antimicrobial and antifungal activities. For instance, Desai et al. (2012) synthesized a series of compounds exhibiting broad-spectrum antimicrobial potency against various strains including Escherichia coli, Pseudomonas aeruginosa, and Candida albicans, potentially positioning them as promising lead molecules for new antimicrobial agents (Desai, Rajpara, & Joshi, 2012).

Anti-inflammatory and Antitumor Activities

Compounds structurally related to the aforementioned chemical have shown promise in anti-inflammatory and antitumor applications. Sunder and Maleraju (2013) reported on derivatives demonstrating significant anti-inflammatory activity, indicating potential therapeutic applications for conditions characterized by inflammation (Sunder & Maleraju, 2013). Moreover, Ghorab et al. (2015) explored the cytotoxic activity of novel sulfonamide derivatives against breast and colon cancer cell lines, identifying compounds with potent efficacy comparable to reference drugs, highlighting their potential as cancer therapeutics (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Src Kinase Inhibitory and Anticancer Activities

A study by Fallah-Tafti et al. (2011) demonstrated the synthesis and evaluation of N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives for Src kinase inhibitory activities. These compounds were evaluated for their ability to inhibit cell proliferation of various cancer cell lines, indicating their potential as anticancer agents through selective inhibition of Src substrate binding sites (Fallah-Tafti et al., 2011).

Antimicrobial Evaluation of Oxadiazole Derivatives

Gul et al. (2017) synthesized and evaluated the antimicrobial and hemolytic activity of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives. These compounds showed varied activity against selected microbial species, offering insights into the design of new antimicrobials with reduced cytotoxicity (Gul et al., 2017).

properties

IUPAC Name

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-morpholin-4-yl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O5S/c18-11-1-3-12(4-2-11)22-15(13-9-28(25,26)10-14(13)20-22)19-16(23)17(24)21-5-7-27-8-6-21/h1-4H,5-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLDYLYPRQPLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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